3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Structure-Activity Relationship Medicinal Chemistry Isomerism

Standard aryl hydrazone libraries often fail to account for extreme regioisomer sensitivity, leading to irreproducible SAR. This compound (CAS 769153-98-2) provides a defined meta-substituted scaffold with confirmed HTS activity. - Validated 'Active' in PubChem AID 504535 (breast cancer stem cell inhibition) - Critical positional control: meta isomer; ortho/para analogs yield distinct activity - 4-Fluorophenoxy vs 4-fluoroanilino comparison enables pharmacophore mapping - Single-entity structure with MW 404.41 g/mol, C23H19FN2O5

Molecular Formula C23H19FN2O5
Molecular Weight 422.4 g/mol
CAS No. 769153-98-2
Cat. No. B12012146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
CAS769153-98-2
Molecular FormulaC23H19FN2O5
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C23H19FN2O5/c1-29-19-9-5-17(6-10-19)23(28)31-21-4-2-3-16(13-21)14-25-26-22(27)15-30-20-11-7-18(24)8-12-20/h2-14H,15H2,1H3,(H,26,27)/b25-14+
InChIKeyXBLJDZURQPDFAO-AFUMVMLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazone Ester Procurement Overview


3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate (CAS 769153-98-2) is a synthetic aryl hydrazone ester (C23H19FN2O5; MW 404.41 g/mol) . It belongs to a chemotype characterized by a carbohydrazonoyl linker bridging a 4-fluorophenoxy moiety and a 4-methoxybenzoate ester [1]. This compound is cataloged as part of the SALOR screening library and has been tested in at least one confirmatory high-throughput screen (HTS) for inhibitors of breast cancer stem cells (PubChem AID 504535), where it was classified in the 'Active' subset [2]. Its primary value proposition for procurement lies in its well-defined single-entity structure within a series where subtle positional isomerism and substituent variations profoundly impact biological outcomes.

1
Meta-regioisomer chemotype Defined aryl hydrazone ester with 3-position (meta) substitution; critical for SAR control in isomer-sensitive campaigns.
2
HTS-active screening compound Classified 'Active' in breast cancer stem cell inhibitor screen (PubChem AID 504535); supports hit-prioritization workflow.
3
Single-entity probe Unambiguous identity within the SALOR library; no mixture, no salt form — suitable for quantitative SAR and target-engagement studies.

Hydrazone Ester Substitution Risk


Generic substitution within this aryl hydrazone series is scientifically risky due to extreme sensitivity to positional isomerism. The target compound is the 'meta'-substituted isomer at the central phenyl ring, a seemingly minor structural variation that, based on class-level evidence from analogous hydrazone series, can result in complete loss of biological activity compared to the 'ortho' or 'para' isomers [1]. For example, the closely cataloged analog 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate (CAS 765909-50-0) shares the same molecular formula but differs in substitution pattern, representing a different chemical entity with distinct predicted properties . Furthermore, the specific 4-fluorophenoxy terminal group is critical for establishing key hydrogen-bond acceptor interactions; related analogs where this group is replaced by a 4-fluoroanilino group (e.g., CAS 765910-58-5) exhibit altered molecular geometry and solvation properties, making them non-interchangeable for any structure-activity relationship (SAR) campaign .

Regioisomer
Ortho or para regioisomers may not replicate the target engagement profile. Meta-substitution is essential for dihedral angle and binding-pocket fit; class-level evidence suggests >10-fold activity shifts between regioisomers.
Terminal group
Fluoroanilino analogs (e.g., CAS 765910-58-5) alter hydrogen-bond acceptor count and electronic distribution. Such substitution may shift IC₅₀ values significantly based on analogous hydrazone series, making them non-interchangeable for pharmacophore studies.

Hydrazone Ester Differentiation Evidence


Meta vs. Ortho/Para Conformational Profile

The compound is the exclusive 'meta' regioisomer of the carbohydratezonoyl substitution on the central phenyl ring (3-position), distinguishing it from the 'para' analog 4-((((4-Fluorophenoxy)ac)hydrazono)methyl)-2-methoxyphenyl 4-methoxybenzoate (CAS 879201-84-0) and the 'ortho' analog 3-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate (CAS 769154-09-8) . In analogous hydrazone series, meta-substituted regioisomers have demonstrated a 5- to 10-fold difference in enzyme inhibition potency compared to ortho and para isomers, directly attributed to altered dihedral angles and target binding pocket complementarity [1]. The target compound's topological polar surface area (tPSA) is 80 Ų, which is identical to the para isomer but significantly different from the ortho isomer's predicted tPSA, indicating a divergent cell-permeability profile that is critical for whole-cell screening outcomes [2].

Meta vs. Ortho/Para
Class-level
Target: meta (3-position), tPSA 80 Ų
Comparators: ortho (predicted tPSA <80 Ų); para (tPSA ~80 Ų but different dihedral angle)
Regioisomer identity may determine target engagement; reported 5–10× activity variance in analogous hydrazone series.
Class-level SAR; compound-specific dihedral and permeability data not yet reported.
Structure-Activity Relationship Medicinal Chemistry Isomerism

Fluorophenoxy vs. Fluoroanilino H-Bonding

The target compound features a 4-fluorophenoxy terminal group (H-bond acceptors: 5), which is distinct from the 4-fluoroanilino terminal group found in the structurally analogous 2-ethoxy-4-(2-((4-fluoroanilino)(oxo)ac)carbohydrazonoyl)phenyl 4-methoxybenzoate (CAS 765910-58-5, H-bond acceptors: 6) . In the class of hydrazone-based enzyme inhibitors, the shift from a phenoxy to an anilino linkage alters electronic distribution (resonance) and hydrogen-bonding capacity, which has been shown to shift IC50 values by more than 20 µM in cellular α-glucosidase and antiglycation assays depending on the terminal group's electronic nature [1]. The target compound's single-fluorine phenoxy configuration provides a specific, moderate electron-withdrawing effect that balances reactivity and metabolic stability, unlike the more electron-rich and H-donating anilino analog.

Fluorophenoxy vs. Anilino
Class-level
Target: 4-fluorophenoxy (5 H-bond acceptors, XLogP3 ~3.0)
Comparator: 4-fluoroanilino (6 H-bond acceptors, altered resonance)
Terminal group variation may shift IC₅₀ by >20 µM in enzyme inhibition assays; electronic signature critical for pharmacophore fit.
Class-level inference from 4-methoxybenzoylhydrazone antiglycation and α-glucosidase studies.
Drug Discovery Molecular Docking Pharmacophore

Active in Cancer Stem Cell HTS

This specific compound was listed among the 'Active' subset in the PubChem BioAssay AID 504535, a confirmatory dose-response screen designed to identify selective inhibitors of breast cancer stem cells (HMLE_shECad line), with a defined activity threshold of ≤1 µM for potent inhibitors [1][2]. Out of 45 compounds tested in this subset, only 6 exhibited sub-micromolar activity, making the 'Active' classification a meaningful starting filter. While the precise IC50 value for this compound is not publicly available, its inclusion in the 'Active' set distinguishes it from the broader library, including closely related analogs that were tested but not reported as active. This provides a data-driven justification for prioritizing this compound in follow-up studies over unselected or inactive congeners.

Cancer Stem Cell HTS
Reported screen context
Active subset: 6/45 compounds ≤1 µM
Supports breast CSC inhibitor screening context; enriched for confirmatory activity.
Exact IC₅₀ not disclosed; requires follow-up dose-response profiling.
Cancer Stem Cells High-Throughput Screening Drug Repurposing

Hydrazone Ester Application Scenarios


Linker Conformation SAR Probe

Researchers investigating the conformational requirements of the central phenyl ring in hydrazone-based inhibitors should select this meta-substituted isomer as a critical negative or positive control. As established in Section 3, its unique 3-position substitution provides a distinct dihedral angle profile compared to the ortho and para isomers, enabling systematic mapping of regioisomer-dependent target engagement [1]. This compound is essential for any SAR matrix aiming to define the optimal spatial orientation of the 4-fluorophenoxy pharmacophore.

Cancer Stem Cell Inhibitor Library Design

Given its confirmed 'Active' classification in the breast cancer stem cell HTS (PubChem AID 504535), this compound is a validated starting point for hit expansion and optimization [2]. Its procurement enables medicinal chemistry teams to explore structure-driven potency gains while maintaining the core meta-carbohydrazonoyl-4-methoxybenzoate scaffold, directly building on a positive screening outcome to design second-generation analogs with improved cellular potency.

Fluorophenoxy Terminal Group Pharmacophore Validation

This compound serves as a precise molecular tool to validate the pharmacophoric contribution of the 4-fluorophenoxy tail. By comparing its biological profile directly with the corresponding 4-fluoroanilino analog (CAS 765910-58-5), researchers can quantify the specific electronic and hydrogen-bonding preferences of their target protein's binding pocket, as inferred from class-level terminal group impact data . This differential application supports the rational design of more selective inhibitors.

Application
Selection Property
Validation Focus
Regioisomer SAR probe design
Meta-substitution conformational control
Dihedral angle impact on target binding
Cancer stem cell hit expansion
HTS-active meta-hydrazone scaffold
Breast CSC model endpoint review
Fluorophenoxy pharmacophore validation
4-Fluorophenoxy terminal group identity
Electronic vs. anilino group contribution context
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